

Spectroscopic data of "4-(Bromomethyl)quinoline" (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)quinoline

Cat. No.: B1600949

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)quinoline

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-(Bromomethyl)quinoline** (CAS No: 5632-16-6), a key intermediate in pharmaceutical synthesis and materials science.^[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth interpretations grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causality behind experimental choices and spectral features, providing researchers, scientists, and drug development professionals with a self-validating framework for the structural elucidation of this compound. The guide includes detailed experimental protocols, data tables, and visual diagrams to ensure both clarity and practical utility.

Introduction: The Structural Significance of 4-(Bromomethyl)quinoline

4-(Bromomethyl)quinoline is a heterocyclic aromatic compound featuring a quinoline core functionalized with a bromomethyl group at the 4-position.^[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials such as quinine and chloroquine.^[2] The bromomethyl group serves as a highly reactive electrophilic handle, making this molecule an invaluable building block for

introducing the quinolin-4-ylmethyl moiety into larger, more complex structures through nucleophilic substitution reactions.

Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide will dissect the ^1H NMR, ^{13}C NMR, IR, and MS data expected for **4-(Bromomethyl)quinoline**, providing the foundational knowledge required for its confident identification.

Molecular Structure and Key Spectroscopic Features

The structure of **4-(Bromomethyl)quinoline** dictates its spectroscopic output. The molecule consists of two main parts: the rigid, aromatic quinoline ring system and the flexible, reactive bromomethyl side chain.

Caption: Molecular structure of **4-(Bromomethyl)quinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-(Bromomethyl)quinoline**, both ^1H and ^{13}C NMR provide distinct, interpretable signals.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum is dictated by the chemical environment of each proton. In **4-(Bromomethyl)quinoline**, we anticipate two distinct regions: the aromatic region (for the quinoline protons) and the aliphatic region (for the bromomethyl protons).

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common choice due to its excellent dissolving power for many organics and its single residual peak at ~ 7.26 ppm, which typically does not interfere with the signals of interest.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-(Bromomethyl)quinoline** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H ₂	~8.9	Doublet (d)	~4.5	1H
H ₈	~8.1	Doublet (d)	~8.5	1H
H ₅	~8.0	Doublet (d)	~8.5	1H
H ₇	~7.7	Triplet (t)	~7.5	1H
H ₆	~7.6	Triplet (t)	~7.5	1H
H ₃	~7.5	Doublet (d)	~4.5	1H
-CH ₂ Br	~4.8	Singlet (s)	N/A	2H

Interpretation of ¹H NMR Data:

- Aromatic Protons (δ 7.5-8.9 ppm): The protons on the quinoline ring are deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom, causing them to resonate at high chemical shifts.
 - H₂: This proton is adjacent to the nitrogen atom, making it the most deshielded proton of the quinoline system, thus appearing furthest downfield.[3]
 - H₃: This proton is coupled to H₂ (ortho coupling), resulting in a doublet.
 - H₅, H₆, H₇, H₈: These protons on the benzene portion of the quinoline ring exhibit typical splitting patterns for a substituted benzene ring. H₅ and H₈ often appear as doublets, while H₆ and H₇ appear as triplets (or more complex multiplets due to coupling with multiple neighbors).
- Methylene Protons (-CH₂Br, δ ~4.8 ppm): This signal is a sharp singlet because there are no adjacent protons for it to couple with. Its chemical shift is significantly downfield from a typical alkyl proton (~1.2 ppm) due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic quinoline ring. This singlet integrating to 2H is a hallmark of the **4-(Bromomethyl)quinoline** structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-(Bromomethyl)quinoline** in CDCl₃

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C ₂	~151.0
C ₄	~148.5
C _{8a}	~147.0
C ₇	~130.5
C ₅	~129.5
C ₆	~128.0
C _{4a}	~127.0
C ₈	~125.0
C ₃	~122.0
-CH ₂ Br	~32.0

Interpretation of ¹³C NMR Data:

- **Aromatic Carbons (δ 122-151 ppm):** The ten carbons of the quinoline ring are all sp² hybridized and resonate in the aromatic region.^[4] Carbons directly attached to or near the nitrogen atom (C₂, C_{8a}) are typically found at higher chemical shifts. The carbon bearing the bromomethyl group (C₄) is also significantly deshielded.
- **Methylene Carbon (-CH₂Br, δ ~32.0 ppm):** This sp³ hybridized carbon resonates in the aliphatic region. Its chemical shift is higher than that of a simple alkane carbon (~10-20 ppm) due to the "heavy atom effect" and the electronegativity of the attached bromine atom, which draws electron density away from the carbon nucleus.

Standard NMR Experimental Protocol

Trustworthiness: This protocol is a self-validating system. The use of a known internal standard (TMS) and a standard deuterated solvent ensures reproducibility and accuracy of the chemical shifts.

- Sample Preparation: Dissolve 5-10 mg of **4-(Bromomethyl)quinoline** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing crucial information about the functional groups present.

Expertise & Experience: While KBr pellets can be used, Attenuated Total Reflectance (ATR) is often preferred for modern solid-state analysis. It requires minimal sample preparation and avoids potential complications from moisture in the KBr.

Table 3: Characteristic IR Absorption Bands for **4-(Bromomethyl)quinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Quinoline)
2980-2850	C-H Stretch	Aliphatic (-CH ₂ -)
1620-1570	C=C / C=N Stretch	Aromatic Ring
1500-1400	C=C Stretch	Aromatic Ring
850-750	C-H Bend (out-of-plane)	Aromatic (Substitution Pattern)
650-550	C-Br Stretch	Alkyl Halide

Interpretation of IR Data:

- Aromatic C-H Stretch (3100-3000 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic quinoline system.[5]
- Aliphatic C-H Stretch (2980-2850 cm⁻¹): These weaker absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group.
- Aromatic Ring Stretches (1620-1400 cm⁻¹): The sharp, strong absorptions in this "fingerprint" region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline core.[6] The specific pattern of these bands is highly characteristic of the quinoline scaffold.
- C-Br Stretch (650-550 cm⁻¹): A moderate to strong absorption in the low-frequency region of the spectrum is indicative of the C-Br stretching vibration, providing direct evidence for the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.

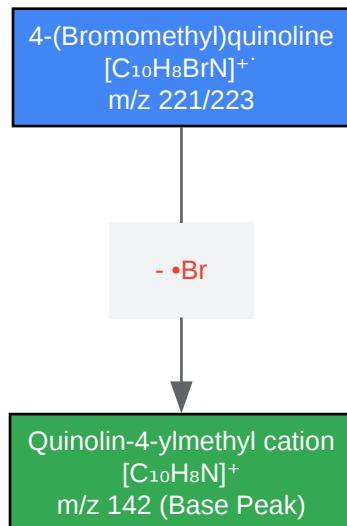

Expertise & Experience: Electron Ionization (EI) is a robust "hard" ionization technique ideal for this type of molecule. It provides a clear molecular ion and a rich, reproducible fragmentation pattern that is excellent for structural confirmation and library matching.

Table 4: Predicted Key Ions in the Mass Spectrum of **4-(Bromomethyl)quinoline**

m/z Value	Ion	Significance
221 / 223	$[\text{C}_{10}\text{H}_8\text{BrN}]^{+ \cdot}$	Molecular Ion ($\text{M}^{+ \cdot}$) peak cluster
142	$[\text{C}_{10}\text{H}_8\text{N}]^{+ \cdot}$	$[\text{M} - \text{Br}]^{+ \cdot}$, loss of a bromine radical
141	$[\text{C}_{10}\text{H}_7\text{N}]^{+ \cdot}$	$[\text{M} - \text{HBr}]^{+ \cdot}$, loss of hydrogen bromide

Interpretation of Mass Spectrometry Data:

- The Bromine Isotope Pattern:** The most critical diagnostic feature is the molecular ion peak. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (50.7% and 49.3%, respectively).^[7] This results in two molecular ion peaks of almost identical intensity, separated by 2 m/z units (e.g., at m/z 221 and 223). The observation of this "M/M+2" pattern is conclusive evidence for the presence of a single bromine atom in the molecule.^[7]
- Fragmentation Pathway:** Under EI conditions, the molecular ion is a high-energy radical cation that readily fragments. The weakest bond is the C-Br bond. Cleavage of this bond results in the loss of a bromine radical ($\cdot\text{Br}$) to form a highly stable quinolin-4-ylmethyl cation at m/z 142. This is often the base peak (most intense peak) in the spectrum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)quinoline | C₁₀H₈BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic data of "4-(Bromomethyl)quinoline" (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1600949#spectroscopic-data-of-4-bromomethyl-quinoline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com